molecular formula C9H12N2O B168569 N-(2-aminoethyl)benzamide CAS No. 1009-17-2

N-(2-aminoethyl)benzamide

Cat. No. B168569
CAS RN: 1009-17-2
M. Wt: 164.2 g/mol
InChI Key: NHWKHNPRDPAXLM-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)benzamide is a chemical compound with the molecular formula C9H12N2O . It is also known as 2-Amino-N-(2-aminoethyl)benzamide . The compound is used in various applications and is of interest in the field of organic chemistry .


Synthesis Analysis

The synthesis of secondary amides like N-(2-aminoethyl)benzamide can be achieved through an efficient method utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of N-(2-aminoethyl)benzamide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI key for this compound is CPVBIJDFUDYJIO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(2-aminoethyl)benzamide has a molecular weight of 179.22 . It has a density of 1.2±0.1 g/cm3, a boiling point of 412.3±30.0 °C at 760 mmHg, and a flash point of 203.1±24.6 °C . It has 4 hydrogen bond acceptors, 5 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Antioxidant Activity

Benzamides, including N-(2-aminoethyl)benzamide, have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against various bacteria . For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide showed moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Anti-cancer Properties

Benzamides have been widely used in the treatment of cancer . They have shown potential as anti-tumor agents .

Anti-inflammatory Properties

Benzamides also exhibit anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation .

Analgesic Properties

Benzamides have been found to possess analgesic properties . They can be used in the management of pain .

Anti-platelet Activity

Amide derivatives, including benzamides, have shown anti-platelet activity . They can be used in the prevention of blood clot formation .

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Drug Discovery

Recently, amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

properties

IUPAC Name

N-(2-aminoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWKHNPRDPAXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329720
Record name N-(2-aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)benzamide

CAS RN

1009-17-2
Record name N-(2-aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of N-(2-aminoethyl)benzamide and its derivatives?

A1: N-(2-aminoethyl)benzamide derivatives act as potent monoamine oxidase-B (MAO-B) inhibitors. [, ] They exhibit competitive, time-dependent inhibition of the enzyme, meaning they bind to the active site and their inhibitory effect increases with time. [] While some derivatives demonstrate reversible inhibition, allowing for enzyme activity to return after dialysis, others can irreversibly inactivate MAO-B. []

Q2: How does the structure of N-(2-aminoethyl)benzamide relate to its potency as an MAO-B inhibitor?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the benzene ring and the aminoethyl side chain can significantly impact the potency and selectivity of N-(2-aminoethyl)benzamide derivatives. For example, introducing halogen or nitro groups on the benzene ring, particularly at the 2- and 4-positions, often enhances inhibitory activity against MAO-B. [, ] Hydrophobic interactions and steric effects play crucial roles in determining the binding affinity and inhibitory potency. []

Q3: Has N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) shown promise as a potential imaging agent for MAO-B?

A3: Yes, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) exhibits high potency and selectivity for MAO-B. [] It demonstrates non-competitive inhibition with a Ki of 0.80 μM and effectively inhibits MAO-B in vivo, with the inhibition being reversible. [] These properties make it a promising candidate for development as a radioiodinated ligand for studying MAO-B function in the living brain using single-photon emission computed tomography (SPECT). []

Q4: Beyond its role as an MAO-B inhibitor, has N-(2-aminoethyl)benzamide been explored in other research areas?

A4: Interestingly, a derivative of N-(2-aminoethyl)benzamide, specifically 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), has been investigated as a curing agent for epoxy resins. [] This specific application highlights the versatility of this chemical scaffold for diverse material science applications.

Q5: What analytical techniques are commonly employed in the characterization and study of N-(2-aminoethyl)benzamide and its derivatives?

A5: Researchers utilize a range of techniques, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), to characterize N-(2-aminoethyl)benzamide and its derivatives. [] For instance, 1H NMR and 13C NMR confirm the chemical structures of newly synthesized derivatives. [] Additionally, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is crucial for separating and analyzing complex mixtures of these compounds, particularly in biological samples. [] For example, researchers employed a multi-step derivatization process combined with electrospray ionization mass spectrometry (ESI-MSn) to analyze chondroitin sulfate oligosaccharides labeled with a fluorescent N-(2-aminoethyl)benzamide derivative. []

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